Imiglitazar - 250601-04-8

Imiglitazar

Catalog Number: EVT-270734
CAS Number: 250601-04-8
Molecular Formula: C28H26N2O5
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imiglitazar has been used in trials studying the treatment of Diabetes Mellitus.
Imiglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity. Imiglitazar causes hepatotoxicity, and has never been marketed.
Source and Classification

Imiglitazar belongs to the family of thiazolidinediones, which are known for their insulin-sensitizing properties. It is specifically designed to activate both PPAR alpha and PPAR gamma, thereby enhancing insulin sensitivity and improving lipid profiles. The compound has been explored in various clinical settings, demonstrating efficacy in managing metabolic syndrome components.

Synthesis Analysis

Methods and Technical Details

The synthesis of imiglitazar involves several chemical reactions, primarily focusing on the formation of the thiazolidinedione core structure. Common synthetic routes include:

  1. Formation of Thiazolidinedione: This involves the reaction between appropriate aldehydes and thiosemicarbazones to create thiazolidinedione derivatives.
  2. Substitution Reactions: Various substituents are introduced to the thiazolidinedione scaffold to enhance its binding affinity and selectivity towards PPAR receptors.
  3. Purification Techniques: Post-synthesis, compounds are typically purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These methods have been refined to optimize yield and purity, ensuring that the synthesized compound retains its biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of imiglitazar can be represented as follows:

  • Chemical Formula: C20_{20}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 378.46 g/mol

Imiglitazar features a thiazolidinedione core with various functional groups that facilitate its interaction with PPAR receptors. The three-dimensional conformation allows it to fit into the ligand-binding domain of PPARs effectively, promoting receptor activation.

Chemical Reactions Analysis

Reactions and Technical Details

Imiglitazar undergoes several key chemical reactions that are critical for its pharmacological activity:

  1. Binding Affinity Studies: Imiglitazar's efficacy as a dual agonist is assessed through competitive binding assays against PPAR alpha and gamma.
  2. Metabolic Stability: The compound is subjected to metabolic studies to evaluate its stability in biological systems, which informs its pharmacokinetic profile.
  3. Biotransformation Pathways: Understanding how imiglitazar is metabolized in vivo helps in predicting its therapeutic effects and potential side effects.

These reactions are essential for elucidating the compound's mechanism of action and optimizing its therapeutic profile.

Mechanism of Action

Process and Data

Imiglitazar functions by binding to PPAR alpha and gamma receptors, leading to:

  • Increased Insulin Sensitivity: Activation of PPAR gamma enhances glucose uptake in adipose tissue.
  • Lipid Metabolism Regulation: PPAR alpha activation promotes fatty acid oxidation in the liver, reducing triglyceride levels.
  • Anti-inflammatory Effects: By modulating gene expression linked to inflammation, imiglitazar may help mitigate chronic inflammatory states associated with metabolic disorders.

The combined effects on glucose and lipid metabolism contribute to improved glycemic control in diabetic patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Imiglitazar typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which is important for formulation considerations.

Chemical Properties

  • Stability: Imiglitazar is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential modifications that can enhance its pharmacological properties or reduce side effects.

These properties are crucial for drug formulation and delivery systems.

Applications

Scientific Uses

Imiglitazar has been primarily studied for its applications in:

  • Type 2 Diabetes Management: As a dual agonist, it offers a therapeutic option for improving glycemic control while addressing dyslipidemia.
  • Metabolic Syndrome Treatment: Its ability to modulate multiple metabolic pathways makes it a candidate for treating various components of metabolic syndrome.
  • Research on PPAR Agonists: Imiglitazar serves as a valuable tool in understanding the role of PPARs in metabolism and their potential therapeutic targets in related diseases.
Introduction

Historical Context of PPAR Agonists in Metabolic Disease Research

Peroxisome proliferator-activated receptors (PPARs) emerged as pivotal regulators of metabolic homeostasis in the early 1990s, with PPARα identified as the molecular target for fibrate drugs (e.g., fenofibrate, gemfibrozil) used to manage hypertriglyceridemia. PPARγ, discovered shortly thereafter, was recognized as the receptor for insulin-sensitizing thiazolidinediones (TZDs) like rosiglitazone and pioglitazone, which became cornerstone therapies for type 2 diabetes mellitus (T2DM) [5] [8]. Despite their efficacy, early PPAR agonists faced significant limitations: PPARα agonists showed minimal glucose-lowering effects, while PPARγ agonists like rosiglitazone were linked to weight gain, fluid retention, and cardiovascular concerns [5] [7]. This therapeutic gap spurred interest in dual PPARα/γ agonists ("glitazars") designed to concurrently address hyperglycemia and dyslipidemia—hallmarks of metabolic syndrome [2] [7]. By the early 2000s, several candidates (muraglitazar, tesaglitazar) entered clinical trials, aiming to synergize triglyceride reduction (via PPARα) with insulin sensitization (via PPARγ) [2] [5].

Table 1: Evolution of PPAR-Targeted Therapies

EraPPAR TargetRepresentative AgentsPrimary Therapeutic EffectsLimitations
1980s–1990sPPARαFenofibrate, Gemfibrozil↓ Triglycerides, ↑ HDL-CMinimal impact on glucose metabolism
1990s–2000sPPARγRosiglitazone, Pioglitazone↑ Insulin sensitivity, ↓ Blood glucoseWeight gain, fluid retention, CV risks
Early 2000sPPARα/γ (Dual)Muraglitazar, TesaglitazarCombined lipid + glucose improvementToxicity (renal, cardiac) leading to attrition
Mid-2000sPPARα/γ (Dual)Imiglitazar (TAK-559)Balanced activation of PPARα/γ targetsHepatotoxicity (clinical trial termination)

Emergence of Imiglitazar as a Dual PPARα/γ Agonist

Imiglitazar (TAK-559) was developed by Takeda Chemical Industries as a novel dual PPARα/γ agonist, distinguished by its balanced activation of both receptor isoforms. Biochemical assays confirmed potent agonism at human PPARγ1 (EC₅₀ = 31 nM) and PPARα (EC₅₀ = 67 nM), with partial transactivation efficacy (~68% of rosiglitazone’s maximal PPARγ response) [1] [6] [9]. Structurally, Imiglitazar [(4E)-4-((4-((5-methyl-2-phenyloxazol-4-yl)methoxy)benzyloxy)imino)-4-phenylbutanoic acid] features a unique oxazole-phenylbutanoic acid scaffold, enabling direct binding to the ligand-binding domains (LBDs) of both PPAR subtypes [1] [9]. This binding induced conformational changes that facilitated coactivator recruitment (e.g., SRC-1) and corepressor dissociation (e.g., NCoR), modulating transcriptional activity [6] [8]. Preclinical studies demonstrated its ability to suppress pro-inflammatory pathways—notably reducing TNFα-induced monocyte adhesion to endothelial cells and downregulating monocyte chemoattractant protein-1 (MCP-1) secretion by 36% at 10 μM [6]. These dual metabolic and anti-inflammatory properties positioned Imiglitazar as a promising candidate for T2DM with comorbid dyslipidemia [2] [9].

Scope of Imiglitazar in Pharmacological Innovation

Imiglitazar exemplified a strategic shift in nuclear receptor pharmacology: targeting multiple PPAR isoforms to address the multifactorial pathophysiology of metabolic syndrome. Unlike earlier TZDs that primarily enhanced adipocyte differentiation and lipid storage (via PPARγ), Imiglitazar’s dual agonism promoted integrated metabolic effects:

  • Glucose Homeostasis: PPARγ activation upregulated insulin-responsive genes (e.g., GLUT4, adiponectin) in adipose tissue, enhancing peripheral glucose uptake [8] [9].
  • Lipid Metabolism: PPARα activation induced hepatic fatty acid oxidation genes (e.g., ACOX1), reducing plasma triglycerides and increasing HDL-cholesterol [2] [6].
  • Vascular Inflammation: Repression of endothelial adhesion molecules (e.g., VCAM-1) and chemokines suggested potential antiatherogenic effects beyond glycemic control [6] [10].

Table 2: Key Pharmacodynamic Properties of Imiglitazar

PropertyPPARα ActivityPPARγ ActivityFunctional Outcome
Binding Affinity (EC₅₀)67 nM31 nMBalanced dual-receptor engagement
Transactivation Efficacy~80% of full agonist~68% of rosiglitazonePartial agonism mitigating hypertrophic effects
Target Gene ModulationACOX1, CPT1AADIPOQ, FABP4Enhanced fatty acid oxidation + insulin sensitivity
In Vitro Anti-Inflammatory ActionRepression of TNFα-induced VCAM-1MCP-1 ↓ 36%Reduced endothelial-monocyte adhesion

However, its clinical development was suspended in 2004 due to hepatotoxicity, underscoring the challenge of optimizing selectivity and safety in dual-receptor agonists [9]. Despite this setback, Imiglitazar provided critical insights for next-generation PPAR modulators—including partial agonists (e.g., aleglitazar) and pan agonists (e.g., lanifibranor)—aimed at sustaining metabolic efficacy while minimizing off-target effects [4] [7]. Its legacy persists in ongoing efforts to refine multi-target strategies for metabolic dysfunction [2] [8].

Properties

CAS Number

250601-04-8

Product Name

Imiglitazar

IUPAC Name

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+

InChI Key

ULVDFHLHKNJICZ-QCWLDUFUSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

(E)-4-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)benzyloxyimino)-4-phenylbutyric acid
TAK-559

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.